Diheptyl phthalate-d4

説明

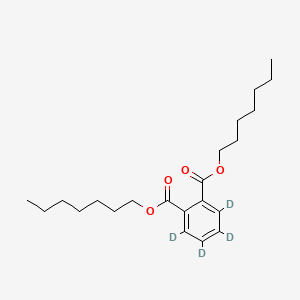

Structure

2D Structure

特性

IUPAC Name |

diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3/i11D,12D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCXWCOOWVGKMT-SAQXESPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC)C(=O)OCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334361 | |

| Record name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-41-6 | |

| Record name | Diheptyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analytical Characterization of Di N Heptyl Phthalate D4

Synthetic Pathways for Deuterated Phthalate (B1215562) Esters

The synthesis of deuterated phthalate esters, including Di-n-heptyl Phthalate-d4, is crucial for their use as internal standards in analytical chemistry. General and efficient synthetic routes have been developed to produce these compounds with high isotopic enrichment and chemical purity. nih.gov

A prevalent and effective method begins with an inexpensive and readily available labeled starting material, such as o-xylene-d10 (B166450). nih.govdoi.org This pathway involves a two-step process. First, the deuterated o-xylene (B151617) is oxidized to yield phthalic acid-d4. doi.org Subsequently, this intermediate is esterified with the appropriate alcohol—in this case, n-heptanol—to produce the final Di-n-heptyl Phthalate-d4. doi.org This esterification is often carried out under mild conditions, for instance, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP), to prevent the exchange of deuterium (B1214612) atoms and thus maintain high isotopic abundance. doi.org Traditional methods involving strong acid catalysis and high-temperature reflux are generally unsuitable as they can lead to a decrease in the deuterium content of the final product. doi.org

Another established synthetic approach involves the use of deuterated phthalic anhydride (B1165640). The primary synthesis route for Di-n-heptyl Phthalate-d4 can involve the direct esterification of deuterated phthalic anhydride with n-heptanol.

A less common method, which has been used for other deuterated phthalates, employs the silver salt of the phthalic acid. cdnsciencepub.com In this procedure, the silver salt of tetradeuteriophthalic acid is reacted with an alkyl halide (e.g., heptyl iodide) to form the corresponding diester. cdnsciencepub.com

The table below summarizes common synthetic strategies for deuterated phthalate esters.

| Synthetic Strategy | Starting Materials | Key Steps | Advantages |

| From Deuterated Xylene | o-Xylene-d10, n-heptanol | 1. Oxidation of o-xylene-d10 to phthalic acid-d4. 2. Esterification with n-heptanol. doi.org | Efficient, high isotopic enrichment, uses readily available precursors. nih.govdoi.org |

| From Deuterated Anhydride | Deuterated Phthalic Anhydride, n-heptanol | Direct esterification of the anhydride with n-heptanol. | A direct and common route for phthalate synthesis. |

| From Silver Salt | Silver tetradeuteriophthalate, Heptyl halide | Reaction of the silver salt with the alkyl halide in a suitable solvent. cdnsciencepub.com | An alternative pathway, useful in specific contexts. |

Spectroscopic and Chromatographic Validation of Di-n-heptyl Phthalate-d4 Purity and Isotopic Enrichment

The validation of Di-n-heptyl Phthalate-d4 is a critical step to ensure its suitability as an analytical standard. This process relies on a combination of spectroscopic and chromatographic techniques to confirm the compound's identity, chemical purity, and the extent of isotopic labeling. nih.govdoi.org The deuterium atoms are typically located at the 3, 4, 5, and 6 positions of the aromatic ring. lgcstandards.com

Spectroscopic Characterization:

Mass Spectrometry (MS): This is a primary tool for confirming both the molecular structure and the isotopic enrichment. The deuterated compound has a distinct mass spectral profile compared to its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. doi.org For Di-n-heptyl Phthalate-d4, the isotopic enrichment is typically expected to be high, often specified as 99 atom % D. lgcstandards.comcdnisotopes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure and the absence of proton signals at the deuterated positions of the benzene (B151609) ring, thereby verifying the location of the deuterium labels. nih.govdoi.org ¹³C NMR can also be employed to provide further structural confirmation. doi.org

Chromatographic Validation:

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is used to determine the chemical purity of the synthesized compound. doi.orgnist.gov The analysis separates the target compound from any starting materials, by-products, or other impurities, allowing for quantification of its purity, which is often required to be at a minimum of 98%. lgcstandards.com

High-Performance Liquid Chromatography (HPLC): HPLC is another technique used to assess the chemical purity of the final product. doi.org It provides an orthogonal separation method to GC, ensuring a comprehensive purity assessment.

The following table outlines the analytical techniques used for validation.

| Analytical Technique | Purpose | Typical Findings for High-Quality Di-n-heptyl Phthalate-d4 |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and confirmation of molecular weight. | A single major peak with a mass spectrum corresponding to the deuterated compound. unipa.it |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. | Measured mass consistent with the theoretical mass of C₂₂H₃₀D₄O₄. doi.org |

| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and verification of deuterium label positions. | Absence of aromatic proton signals, presence of signals for the heptyl chains. doi.org |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single, sharp peak indicating high purity (e.g., >98%). doi.org |

| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of isotopic enrichment. | Confirms high abundance of deuterium (e.g., 99 atom % D). lgcstandards.comindustry.gov.au |

Production and Certification of Di-n-heptyl Phthalate-d4 as a Reference Material

Di-n-heptyl Phthalate-d4 is primarily produced for use as an internal or surrogate standard in analytical methods, particularly for isotope dilution mass spectrometry. doi.org The production of this compound as a Certified Reference Material (CRM) or Standard Reference Material (SRM) follows stringent protocols to ensure its quality and reliability for quantitative analysis. nist.govnist.gov

The production process begins with the synthesis of the high-purity, isotopically enriched compound as described previously. The bulk material then undergoes rigorous homogeneity and stability testing. industry.gov.au For commercial distribution as a reference material, the material is carefully packaged, often as a neat substance or as a certified solution in a high-purity solvent. lgcstandards.comcdnisotopes.comnist.gov

Certification is performed by national metrology institutes or accredited reference material producers. nist.govindustry.gov.au The certification process involves:

Gravimetric Preparation: For solutions, a precise concentration is prepared by weighing the pure compound and the solvent. nist.gov

Analytical Verification: The concentration and purity are verified using validated analytical methods, such as GC-MS. nist.govnist.gov The certified value is often an average of the gravimetric and analytical results. nist.gov

Uncertainty Assessment: A comprehensive uncertainty budget is calculated, accounting for all potential sources of error, including purity assessment, weighing, and instrument variability. nist.gov

Documentation: A Certificate of Analysis is issued, which provides the certified property value (e.g., concentration or purity), its expanded uncertainty, a statement of metrological traceability, and instructions for proper storage and use. nist.govlgcstandards.com

The table below details the typical information found on a Certificate of Analysis for a reference material like Di-n-heptyl Phthalate-d4.

| Certificate of Analysis Section | Description of Content |

| Product Identification | Includes the compound name (Di-n-heptyl Phthalate-d4), product code, CAS number (358731-41-6), and batch number. lgcstandards.comcdnisotopes.com |

| Certified Value | The certified property value, such as mass fraction or concentration, with its associated expanded uncertainty (e.g., 66.3 mg/kg ± 1.4 mg/kg). nist.gov |

| Method of Certification | A description of the methods used for certification, typically including gravimetric preparation and analytical measurements (e.g., GC-MS). nist.govnist.gov |

| Metrological Traceability | A statement confirming that the certified value is traceable to the International System of Units (SI). lgcstandards.com |

| Instructions for Use | Guidelines for storage conditions (e.g., store at room temperature or below 4 °C), handling, and minimum sample size to ensure the validity of the certified value. cdnisotopes.comnist.govindustry.gov.au |

| Expiration of Certification | The date until which the certification is valid, provided the material is stored and handled correctly. nist.govlgcstandards.com |

| Purity Information | Data on chemical purity and isotopic enrichment (e.g., 98% chemical purity, 99 atom % D). lgcstandards.com |

Advanced Analytical Methodologies Employing Di N Heptyl Phthalate D4

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a primary technique for the separation and quantification of phthalates due to their volatility. The use of DnHP-d4 as an internal standard is critical in these applications to correct for variations during sample preparation and analysis.

Method Development and Validation for Phthalate (B1215562) Quantitation

The development of robust analytical methods is essential for the accurate quantification of phthalates in various matrices. Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (trueness).

A study on the analysis of 10 phthalates in non-alcoholic beverages using GC-tandem mass spectrometry (GC-MS/MS) demonstrated excellent method performance. nih.gov The method was linear across a concentration range of 0.1 to 200 µg/L, with correlation coefficients (r²) greater than 0.996. nih.gov The use of isotope-labeled internal standards is fundamental to achieving such high-quality data. For instance, in the development of a dual-phase air sampling method for six phthalates, di(2-ethylhexyl) phthalate-d4 was used as an internal standard to quantify the target analytes. psu.edu The limits of detection were estimated to be as low as 1 µg per sample for several phthalates. psu.edu

In a comprehensive project to develop methodology for determining 17 phthalate diesters in food, a mixed solution of labeled internal standards, including d4-di-n-heptyl phthalate, was utilized. food.gov.uk This approach allows for the validation of methods across a wide range of phthalate congeners simultaneously. The validation process typically involves analyzing spiked samples at various concentrations to determine recovery and precision. psu.edu For example, a method for analyzing phthalates in beverages reported spiked recoveries between 72.9% and 124.9% with a relative standard deviation (RSD) below 3.30%. core.ac.uk

Table 1: Example of GC-MS Method Validation Parameters for Phthalate Analysis

| Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.gov |

| Limit of Detection (LOD) | 0.5 - 1.0 ng/L | nih.gov |

| Limit of Quantification (LOQ) | 1.5 - 3.0 ng/L | nih.gov |

| Precision (Repeatability, RSDr) | 2.7% - 9.1% | nih.gov |

| Trueness (Recovery) | 91.5% - 118.1% | nih.gov |

Optimization of Sample Preparation Protocols Utilizing Di-n-heptyl Phthalate-d4 as an Internal Standard

Sample preparation is a critical step that aims to extract and concentrate phthalates from the sample matrix while removing interferences. The addition of DnHP-d4 at the beginning of this process is crucial for monitoring and correcting any analyte loss that may occur.

Various extraction techniques are employed depending on the sample matrix.

Liquid-Liquid Extraction (LLE): This is a common method for liquid samples like beverages and water. In a method for wine analysis, samples are extracted with isohexane before being concentrated and analyzed by GC-MS using deuterated internal standards. oiv.intoiv.int For coffee brew samples, LLE with hexane (B92381) has been shown to yield good recoveries (83±5%). nih.gov

Soxhlet Extraction: This technique is effective for solid samples. A method for air sampling media used Soxhlet extraction with a solution of 10% diethyl ether in hexanes. psu.edu

Ultrasonic Extraction: Ultrasound can be used to enhance extraction efficiency. For the analysis of mural paintings, samples were extracted with hexane using an ultrasound bath. unipa.it

Matrix Dissolution/Precipitation: For complex polymer samples, such as PVC gaskets on food jars, a protocol involves dissolving the gasket in a solvent like tetrahydrofuran (B95107) (THF), adding the labeled internal standard mix (including DnHP-d4), and then precipitating the polymer by adding an anti-solvent like ethanol. food.gov.uk

A significant challenge in phthalate analysis is background contamination from laboratory equipment and solvents, as phthalates are ubiquitous plasticizers. europa.eu Optimization protocols, therefore, include stringent quality control measures, such as heat-treating glassware, using phthalate-free septa, and testing solvents for contamination to ensure data reliability. oiv.inteuropa.eu The use of a surrogate or extraction standard, such as DnHP-d4, helps to calculate the extraction efficiency for each sample, with yields often approaching 100% in optimized methods. nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high accuracy and precision. epa.gov The principle of IDMS involves adding a known amount of an isotopically labeled standard, such as DnHP-d4, to the sample before any processing.

The labeled standard (e.g., DnHP-d4) and the native analyte (e.g., DnHP) are chemically identical and thus behave the same way during extraction, cleanup, and chromatographic separation. Any loss of analyte during sample workup will be mirrored by a proportional loss of the labeled standard. The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge (m/z) ratio. Quantification is based on the measured ratio of the response of the native analyte to that of the labeled internal standard. epa.gov This ratio is unaffected by analyte loss or variations in injection volume, effectively correcting for these potential sources of error and leading to highly accurate results. epa.gov

The U.S. Environmental Protection Agency (EPA) Method 1625 is a prime example of a regulatory method based on isotope dilution GC/MS for the analysis of semivolatile organic compounds. epa.gov The use of labeled compounds like DnHP-d4 serves to correct for the variability inherent in the analytical technique. epa.gov

Qualitative and Quantitative Analysis of Phthalate Congeners

Phthalates exist as a large family of related compounds, or congeners, which differ in the structure of their alcohol side chains. Analytical methods are often required to identify and quantify multiple phthalates in a single analysis. DnHP-d4 can be used as part of a mixture of deuterated internal standards to facilitate the simultaneous analysis of numerous phthalate congeners. food.gov.uk

In a typical GC-MS method, different phthalate congeners are separated based on their boiling points and interaction with the GC column's stationary phase. For instance, a method developed for food packaging analysis was capable of determining 17 different phthalate diesters, including short-chain (e.g., dimethyl phthalate), long-chain (e.g., di-n-octyl phthalate), and branched-chain (e.g., diisononyl phthalate) variants. food.gov.uk The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. oiv.intunipa.it For each congener, specific quantification and qualifier ions are monitored.

A challenge in congener analysis is the presence of isomers, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which are complex mixtures of compounds that cannot be fully separated chromatographically. oiv.intlcms.cz In these cases, they are often quantified as a group by summing the area of the multiple chromatographic peaks. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

While GC-MS is prevalent, LC-MS/MS has emerged as a powerful alternative, particularly for less volatile or thermally sensitive phthalates. It offers high sensitivity and selectivity with often simpler sample preparation.

Integration of Di-n-heptyl Phthalate-d4 in LC-MS/MS Workflows

The principles of using DnHP-d4 as an internal standard in LC-MS/MS are identical to those in GC-MS. It is added to the sample to correct for matrix effects and variations in instrument response, ensuring accurate quantification through isotope dilution.

LC-MS/MS methods for phthalates typically use a reversed-phase column, such as a C18 column, for separation. sciex.comresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives like ammonium (B1175870) acetate (B1210297) to promote ionization. sciex.comshimadzu.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate the different phthalate congeners. sciex.com

After separation, the analytes are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer. sciex.comoup.com The instrument is operated in MRM mode, where a specific precursor ion for each analyte is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions provides exceptional selectivity, reducing interferences from the sample matrix. sciex.com

LC-MS/MS workflows have been developed for the analysis of a wide range of phthalates in various matrices, including food, beverages, and biological samples. sciex.comshimadzu.comoup.com A method for 22 phthalates in food and beverages used a simple liquid extraction followed by a 10-minute LC-MS/MS run. sciex.com Similarly, a UHPLC-MS/MS method was developed for 20 different phthalates in alcoholic drinks. shimadzu.com The integration of DnHP-d4 into such workflows would involve adding it to the calibration standards and samples, and establishing an MRM transition for it alongside the native phthalates to enable robust and accurate quantification.

Table 2: Example of LC-MS/MS Parameters for Phthalate Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | Reversed-Phase C18 or Phenyl-Hexyl | sciex.comresearchgate.net |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with Ammonium Acetate | sciex.comshimadzu.com |

| Ionization Source | Electrospray Ionization (ESI) | sciex.comshimadzu.com |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | sciex.com |

| Internal Standard | Isotope-labeled analog (e.g., DnHP-d4) | food.gov.ukmdpi.com |

Addressing Matrix Effects through Deuterated Standards

Matrix effects, which are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, can lead to inaccurate quantification in chromatographic methods, particularly when coupled with mass spectrometry (MS). researchgate.netmdpi.com These effects can either suppress or enhance the analyte signal, resulting in underestimation or overestimation of its concentration. researchgate.net Deuterated internal standards, like Di-n-heptyl Phthalate-d4, are invaluable tools for mitigating matrix effects. sigmaaldrich.com

Since deuterated standards have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute from the chromatographic column and experience similar matrix effects. sigmaaldrich.com By adding a known amount of the deuterated standard to the sample prior to analysis, any signal suppression or enhancement affecting the native analyte will also affect the deuterated standard to a similar degree. The ratio of the native analyte's signal to the deuterated standard's signal is then used for quantification. This ratiometric approach effectively cancels out the influence of matrix effects, leading to more accurate and reliable results. mdpi.com

For instance, in the analysis of phthalates in complex matrices such as coffee or environmental samples, the presence of various organic molecules can interfere with the ionization of the target phthalates. researchgate.netnih.gov The use of a deuterated internal standard like Di-n-heptyl Phthalate-d4 can correct for these interferences, ensuring that the measured concentration reflects the true amount of the analyte in the sample.

Table 1: Example of Matrix Effect Correction using Di-n-heptyl Phthalate-d4

| Sample Matrix | Analyte Peak Area (Native) | Di-n-heptyl Phthalate-d4 Peak Area | Analyte/IS Ratio | Calculated Concentration (with IS correction) | Calculated Concentration (without IS correction) |

| Solvent Standard | 100,000 | 50,000 | 2.0 | 10 ng/mL | 10 ng/mL |

| Spiked River Water | 80,000 | 40,000 | 2.0 | 10 ng/mL | 8 ng/mL (20% suppression) |

| Spiked Sediment Extract | 120,000 | 60,000 | 2.0 | 10 ng/mL | 12 ng/mL (20% enhancement) |

Quality Assurance and Quality Control (QA/QC) in Phthalate Analysis

Robust QA/QC protocols are essential for generating defensible data in phthalate analysis. These measures are designed to monitor and control various aspects of the analytical process, from sample collection to final data reporting. Key components of a QA/QC program for phthalate analysis include minimizing background contamination and evaluating the performance of the analytical method.

Minimizing Background Contamination in Laboratory Environments

Phthalates are ubiquitous in laboratory environments, stemming from various sources such as plastic labware, solvents, and even indoor air. capes.gov.brmdpi.com This widespread presence poses a significant risk of sample contamination, which can lead to erroneously high measurements of phthalate concentrations. scispace.com Therefore, stringent measures to minimize background contamination are crucial for accurate trace-level analysis.

Several strategies can be employed to control background contamination:

Use of Phthalate-Free Materials: Whenever possible, laboratory equipment and consumables should be made of materials other than plastic, such as glass or stainless steel. toxicfreefood.org Glassware should be thoroughly cleaned and baked at high temperatures (e.g., 450 °C) to remove any organic contaminants. toxicfreefood.org

Solvent and Reagent Purity: High-purity solvents and reagents should be used, and their phthalate content should be regularly monitored by running procedural blanks. epa.gov

Laboratory Environment Control: The laboratory air itself can be a source of phthalate contamination. europa.eu Maintaining a clean laboratory environment, potentially with specialized air filtration systems, can help reduce airborne contamination. Some laboratories are specifically designed without PVC materials to minimize indoor air contamination. europa.eu

Procedural Blanks: Regularly analyzing procedural blanks, which are samples that go through the entire analytical process without the addition of the actual sample matrix, is essential for monitoring background contamination levels. toxicfreefood.orgmdpi.com The results from these blanks can be used to correct sample measurements, although the primary goal should be to minimize the blank levels themselves. europa.eu

Performance Evaluation of Analytical Methods using Di-n-heptyl Phthalate-d4 (e.g., recovery, detection limits)

The performance of an analytical method must be thoroughly evaluated to ensure its suitability for the intended application. Di-n-heptyl Phthalate-d4 plays a key role in this evaluation, particularly in determining recovery and detection limits.

Recovery: Recovery studies are performed to assess the efficiency of the sample preparation and extraction procedures. A known amount of the analyte (and the deuterated internal standard) is spiked into a sample matrix, which is then subjected to the entire analytical method. The percentage of the spiked analyte that is detected is the recovery. Di-n-heptyl Phthalate-d4 is used as a surrogate standard to correct for losses during sample processing. nih.gov Acceptable recovery values typically range from 70% to 120%. mdpi.com For example, in the analysis of coffee brew, the use of di-n-hexyl-phthalate-d4 as a surrogate standard resulted in extraction yields higher than 78%. d-nb.info

Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. unipa.it The use of deuterated standards like Di-n-heptyl Phthalate-d4 can improve the signal-to-noise ratio, thereby lowering the detection limits of the method. psu.edu The LOD and LOQ are typically determined by analyzing a series of low-concentration standards or by calculating them from the standard deviation of the response of blank samples. unipa.it

Table 2: Performance Characteristics of an Example Phthalate Analysis Method

| Parameter | Di-n-heptyl Phthalate |

| Recovery (%) | |

| Spiked Water | 95 ± 5 |

| Spiked Soil | 88 ± 7 |

| Limit of Detection (LOD) | |

| In Water (ng/L) | 0.5 |

| In Soil (µg/kg) | 1.0 |

| Limit of Quantification (LOQ) | |

| In Water (ng/L) | 1.5 |

| In Soil (µg/kg) | 3.0 |

Environmental Dynamics and Fate Studies of Phthalates Utilizing Di N Heptyl Phthalate D4 As a Tracer

Environmental Occurrence and Distribution Research in Abiotic Matrices

The use of deuterated internal standards like DnHP-d4 is crucial for accurately determining the concentrations of phthalates in various environmental compartments. oiv.intreachinbelgium.be These standards help to correct for losses that may occur during sample extraction, cleanup, and analysis, ensuring the reliability of the data. food.gov.ukmdpi.com

Aquatic Systems (Water, Sediment)

Phthalates are frequently detected in aquatic environments, including surface water and sediments. researchgate.netnih.gov Their presence is a result of leaching from plastic waste, industrial effluents, and atmospheric deposition. nih.govmdpi.com Studies have shown that higher molecular weight phthalates tend to adsorb to suspended particulate matter and accumulate in sediments. mdpi.comcanada.ca

To accurately quantify phthalates in water and sediment, analytical methods such as gas chromatography-mass spectrometry (GC-MS) are often employed, with deuterated standards like DnHP-d4 used for isotope dilution. oiv.intnih.gov This technique improves the precision of measurements by accounting for matrix effects and variations in instrument response. frontiersin.org For instance, research on phthalate (B1215562) levels in the Mediterranean Sea has utilized deuterated standards to ensure the accuracy of their findings, revealing widespread contamination. mdpi.com

A study of the Rhone River and the northwestern Mediterranean Sea detected di(2-ethylhexyl) phthalate (DEHP) in seawater at concentrations ranging from 50.7 to 296.5 ng/L. ifremer.fr The use of deuterated DEHP as an internal standard was critical for correcting analytical losses and ensuring the accuracy of these measurements. ifremer.fr

Table 1: Example of Phthalate Concentrations in Aquatic Systems

| Phthalate | Water Concentration (ng/L) | Sediment Concentration (mg/kg dw) |

| Di(2-ethylhexyl) phthalate (DEHP) | 50.7 - 296.5 ifremer.fr | up to 12 mdpi.com |

| Diisobutyl phthalate (DIBP) | Not Reported | up to 5.17 mdpi.com |

| Dibutyl phthalate (DBP) | Not Reported | up to 0.326 mdpi.com |

| Dimethyl phthalate (DMP) | Not Reported | up to 0.20 mdpi.com |

| Diethyl phthalate (DEP) | Not Reported | up to 2.18 mdpi.com |

This table presents example data from various sources and is for illustrative purposes.

Terrestrial Systems (Soil, Dust)

Phthalates are also prevalent in terrestrial environments, accumulating in soil and indoor dust. researchgate.netresearchgate.net Sources include the disposal of plastic products in landfills, the application of sewage sludge to agricultural land, and the settling of atmospheric particles. researchgate.netmdpi.com Indoor dust can have particularly high concentrations of phthalates due to their release from consumer products. researchgate.netnih.gov

The analysis of phthalates in soil and dust often involves extraction with organic solvents followed by GC-MS analysis. nih.govresearchgate.net The addition of deuterated internal standards such as DnHP-d4 at the beginning of the sample preparation process is essential for accurate quantification, as it accounts for any procedural losses. food.gov.ukd-nb.info Studies have demonstrated that at high relative humidity, both abiotic and biotic degradation of phthalates can occur in floor dust. nih.gov

Table 2: Phthalate Concentrations in Terrestrial Systems

| Phthalate | Soil Concentration (ng/g) | Dust Concentration (ng/g) |

| Di(2-ethylhexyl) phthalate (DEHP) | 654 - 2603 nih.gov | Not Reported |

| Diisobutyl phthalate (DIBP) | Not Reported | Not Reported |

| Dibutyl phthalate (DBP) | Not Reported | Not Reported |

This table presents example data from various sources and is for illustrative purposes.

Atmospheric Compartments (Air, Particulate Matter)

The atmosphere is a significant pathway for the long-range transport and distribution of phthalates. acs.org They can exist in the gas phase or be adsorbed onto particulate matter. nih.govacs.org Lower molecular weight phthalates are more volatile, while higher molecular weight phthalates are more likely to be associated with particles. researchgate.net

The analysis of phthalates in air samples often involves collection on sorbent materials followed by solvent extraction and GC-MS analysis. researchgate.net Deuterated standards like DnHP-d4 are crucial for correcting for potential losses during sampling and analysis, especially for more volatile phthalates. acs.org Research in the South China Sea has shown that atmospheric deposition is a significant source of certain phthalates to the ocean, while others can volatilize from the water back into the air. acs.org

Investigating Environmental Transformation and Degradation Pathways

Understanding the transformation and degradation of phthalates is key to assessing their environmental persistence and potential for exposure. Di-n-heptyl phthalate-d4 can be used as a tracer in studies investigating these processes. vulcanchem.com

Biodegradation Mechanisms in Various Environmental Media

Biodegradation is a major pathway for the removal of phthalates from the environment. nih.govnih.gov Microorganisms in soil, sediment, and water can break down these compounds. nih.gov Isotope dilution techniques using deuterated standards can help to accurately measure the rate of biodegradation by distinguishing the target compound from potential interferences. frontiersin.org

Photodegradation Processes

Photodegradation, or the breakdown of compounds by light, can also contribute to the removal of phthalates from the environment, particularly in the atmosphere and surface waters. acs.orgnih.gov Studies have shown that the presence of photosensitizing substances, such as humic acids, can accelerate the photodegradation of phthalates. nih.gov

Compound-specific isotope analysis (CSIA) is a powerful tool for investigating the mechanisms of photodegradation. nih.govufz.de By measuring the changes in the isotopic ratios of elements like carbon and hydrogen during the reaction, researchers can gain insights into the bond-cleavage steps involved. ufz.de While direct studies using DnHP-d4 for photodegradation were not found, the principles of using deuterated compounds in CSIA are well-established for other phthalates. nih.govufz.de For example, studies on diethyl phthalate (DEP) and dibutyl phthalate (DBP) have used isotope fractionation to characterize their degradation pathways. nih.govufz.de

Hydrolysis and Other Abiotic Transformation Routes

The environmental persistence of phthalates is significantly influenced by their susceptibility to abiotic transformation processes, with hydrolysis being a primary pathway. Phthalate esters undergo a two-step hydrolysis, initially forming a monoester and an alcohol, followed by a second hydrolysis step that yields phthalic acid and another alcohol. rsc.org However, under typical environmental conditions, the abiotic hydrolysis of many phthalates is a slow process. ecn.nl For instance, the estimated hydrolysis half-life for di-n-octyl phthalate at a neutral pH of 7 and 25°C is approximately 107 years. chemicalbook.com Phthalates are notably stable in acidic media. ecn.nl

While direct hydrolysis in water may be slow, other abiotic processes can contribute to the transformation of phthalates. Photodegradation in the atmosphere is predicted to have a much shorter half-life, on the order of about one day. ecn.nl In dust, abiotic processes can lead to a significant decrease in phthalate concentrations, with studies on deuterated di(2-ethylhexyl)phthalate (d-DEHP) showing a reduction of 10.1% to 69.6% after one week at 100% relative humidity. nih.gov This suggests that abiotic degradation in terrestrial and indoor environments can be more significant than in aquatic systems under certain conditions.

Research utilizing deuterated phthalates like DnHep-d4 helps in elucidating these degradation pathways by allowing scientists to track the transformation of the parent compound into its various byproducts within complex environmental matrices.

Biomonitoring and Metabolic Pathway Elucidation of Phthalates in Non Human Organisms Using Di N Heptyl Phthalate D4

Ecotoxicological Research Methodologies and Analytical Support

The use of deuterated standards, like Di-n-heptyl Phthalate-d4, is a cornerstone of modern analytical chemistry for environmental monitoring. In the analysis of phthalates in complex biological and environmental matrices, the addition of a known quantity of an isotopically labeled analogue of the target analyte at the beginning of the sample preparation process allows for the correction of analyte losses during extraction and cleanup, as well as for variations in instrument response. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis, providing high precision and accuracy.

Di-n-heptyl Phthalate-d4, with its four deuterium (B1214612) atoms, is chemically identical to its non-labeled counterpart but has a different mass. This mass difference allows the mass spectrometer to distinguish between the native analyte present in the sample and the added internal standard. By measuring the ratio of the native analyte to the labeled standard, researchers can accurately quantify the concentration of the phthalate (B1215562) in the sample, overcoming matrix effects and procedural inconsistencies that can plague other analytical methods.

The contamination of aquatic environments with phthalates is a global issue, leading to the accumulation of these compounds in various aquatic organisms. Research efforts to assess the extent of this contamination rely on robust analytical techniques where Di-n-heptyl Phthalate-d4 can serve as an essential tool for quantification.

Studies have investigated the presence of a range of phthalates in fish, mollusks, and other aquatic life to understand the bioaccumulation and distribution of these contaminants. For instance, research in Taiwan's rivers has examined phthalate concentrations in both sediment and various fish species. nih.gov Such studies often find that the levels of certain phthalates, like di(2-ethylhexyl) phthalate (DEHP), in fish are influenced by the species' habitat and the physicochemical properties of the contaminants. nih.gov The accurate determination of these concentrations is critical for assessing the potential risks to aquatic ecosystems and is facilitated by the use of isotopically labeled internal standards.

In a study of fish from estuaries in northern Taiwan, deuterated phthalate standards (PAE-d4), such as DEHP-d4, were used for the analysis of phthalate levels. nih.gov The predominant phthalates detected in the fish were diethyl phthalate (DEP), DEHP, and di-iso-nonylphthalate (DINP). nih.gov The use of these internal standards ensures the reliability of the concentration data, which is crucial for understanding the exposure of these organisms.

The following table summarizes representative findings on phthalate concentrations in aquatic organisms from various studies. The use of analytical methods employing isotope dilution, for which Di-n-heptyl Phthalate-d4 is a suitable standard, is fundamental to generating such data.

| Analyte | Species | Tissue | Concentration (ng/g dry weight) | Location |

| Diethyl Phthalate (DEP) | Various Fish Species | Muscle | 52.9 ± 77.3 | Northern Taiwan Estuaries nih.gov |

| Di(2-ethylhexyl) Phthalate (DEHP) | Various Fish Species | Muscle | 45.3 ± 33.1 | Northern Taiwan Estuaries nih.gov |

| Di-iso-nonylphthalate (DINP) | Various Fish Species | Muscle | 42.5 ± 79.3 | Northern Taiwan Estuaries nih.gov |

| Di(2-ethylhexyl) Phthalate (DEHP) | Liza subviridis | Muscle | up to 253,900 | Taiwan Rivers nih.gov |

| Di(2-ethylhexyl) Phthalate (DEHP) | Oreochromis miloticus niloticus | Muscle | up to 129,500 | Taiwan Rivers nih.gov |

This table is for illustrative purposes and synthesizes data from the cited sources.

Understanding the pathways through which organisms are exposed to phthalates is a key objective of ecotoxicological research. Phthalates can enter the environment through various routes, including industrial discharge, leaching from plastic waste, and atmospheric deposition. Once in the environment, they can be taken up by organisms through ingestion of contaminated food and water, dermal absorption, or inhalation.

In aquatic ecosystems, sediments often act as a sink for hydrophobic compounds like phthalates. Benthic organisms, which live in and on the sediment, can be directly exposed to high concentrations of these contaminants. Fish that feed on these organisms or live in close contact with the sediment may also experience significant exposure. nih.gov Studies have shown a relationship between phthalate levels in sediment and the surrounding water quality, which can affect the biodegradation of these compounds. nih.gov

The elucidation of these complex exposure pathways requires the accurate measurement of phthalates in a variety of environmental and biological samples. The use of Di-n-heptyl Phthalate-d4 as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is instrumental in obtaining the high-quality data needed to trace the movement of phthalates through food webs and identify critical exposure routes for both aquatic and terrestrial wildlife.

Research has also focused on the metabolism of phthalates within organisms, as the parent compounds (diesters) are often rapidly metabolized to their monoester forms. nih.gov These monoesters are often the biologically active compounds and can be used as biomarkers of exposure. nih.gov Analytical methods designed to measure these monoesters also benefit from the use of isotopically labeled standards to ensure accurate quantification.

The table below provides an overview of common environmental matrices analyzed to investigate phthalate exposure pathways.

| Environmental Compartment | Organism Type | Relevance to Exposure Pathway |

| Sediment | Aquatic (Benthic Invertebrates, Fish) | Represents a major sink and source of phthalates, indicating direct exposure for bottom-dwellers and their predators. nih.govnih.gov |

| Water | Aquatic (All Organisms) | Indicates direct exposure through respiration and ingestion. |

| Diet (e.g., smaller fish, invertebrates) | Aquatic and Terrestrial Predators | Represents a significant route of exposure through the food chain. |

| Soil and Bedding | Terrestrial (Experimental Animals, Wildlife) | Can be a direct source of exposure through ingestion and contact. nih.gov |

| Air | Terrestrial | Inhalation can be a relevant exposure pathway, particularly for volatile phthalates. |

Emerging Research Applications and Future Perspectives for Di N Heptyl Phthalate D4

Development of Novel Analytical Techniques

The development of highly sensitive and accurate analytical methods is crucial for understanding the prevalence and concentration of phthalates in various matrices. Di-n-heptyl phthalate-d4 plays a pivotal role in the advancement of these techniques, primarily through isotope dilution mass spectrometry (ID-MS). nih.govnih.gov This approach is considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations during sample preparation and analysis. nih.gov

The use of deuterated internal standards like Di-n-heptyl phthalate-d4 is integral to methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsgsaxys.com These techniques are employed to detect and quantify trace levels of phthalates and their metabolites in diverse samples, including indoor dust, food products, and biological specimens. nih.govsgsaxys.com For instance, a study on the analysis of 17 phthalate (B1215562) esters in house dust utilized isotope dilution GC/MS/MS to achieve low method detection limits and high recoveries, demonstrating the effectiveness of this approach. nih.gov

Emerging research focuses on refining these methods to enhance sensitivity, reduce sample volume, and improve throughput. The automation of sample preparation, such as solid-phase extraction (SPE), coupled with isotope dilution analysis, has been shown to improve the reproducibility and accuracy of measuring phthalate metabolites in human serum. oup.com

Future developments may involve the application of Di-n-heptyl phthalate-d4 in novel microextraction techniques and high-resolution mass spectrometry to further push the boundaries of detection and provide more comprehensive data on phthalate exposure. researchgate.net The development of such advanced analytical techniques is essential for effective monitoring, ensuring compliance with safety regulations, and protecting public health. mdpi.com

Table 1: Application of Deuterated Standards in Analytical Techniques

| Analytical Technique | Role of Deuterated Standard (e.g., Di-n-heptyl Phthalate-d4) | Sample Matrices | Key Advantages |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Internal standard for isotope dilution analysis. nih.gov | Indoor dust, environmental samples. nih.gov | High sensitivity, low detection limits, correction for matrix effects. nih.govnist.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal standard for quantifying phthalate metabolites. sgsaxys.com | Human serum, urine, follicular fluid. sgsaxys.comoup.com | Accurate measurement of metabolites, compatibility with biological samples. sgsaxys.com |

| Automated Solid-Phase Extraction (SPE) | Improves reproducibility of measurements when used with isotope dilution. oup.com | Human serum. oup.com | Increased sample throughput, higher recoveries, reduced human variation. oup.com |

Refinement of Environmental Fate Models

Understanding the environmental fate of phthalates—how they move, transform, and persist in the environment—is essential for assessing their ecological impact. Di-n-heptyl phthalate-d4 is a valuable tool in studies aimed at refining environmental fate models. By using the deuterated standard as a tracer, researchers can conduct controlled laboratory and field experiments to investigate key environmental processes.

These processes include:

Biodegradation: Studies have shown that biodegradation is an important environmental fate process for phthalates. nih.gov Using Di-n-heptyl phthalate-d4 can help in accurately quantifying the rate and extent of microbial degradation of di-n-heptyl phthalate in different environmental compartments like soil and water.

Photodegradation: Phthalates can undergo photodegradation in the atmosphere. mst.dk Tracer studies with Di-n-heptyl phthalate-d4 can provide precise data on the half-life of di-n-heptyl phthalate under various light conditions.

Adsorption and Transport: The movement of phthalates in the environment is influenced by their adsorption to soil and sediment. nih.gov Di-n-heptyl phthalate-d4 can be used to determine the adsorption coefficients and model the transport of di-n-heptyl phthalate in soil and aquatic systems.

Bioaccumulation: While phthalates have the potential to bioaccumulate, this is often limited by metabolic transformation in organisms. mst.dk Isotope-labeled compounds can be used in studies to understand the uptake, metabolism, and excretion of phthalates in various species, providing critical data for bioaccumulation models.

The precise data generated from these studies are then used to develop and validate more accurate and predictive environmental fate models. These models are crucial for predicting the environmental concentrations of phthalates and assessing their potential risks to ecosystems. A simple, robust model was established to describe the fate of DEHP in a fjord, considering sources, adsorption to particulate matter, sedimentation, and water exchange. dmu.dk

Table 2: Key Parameters in Environmental Fate Modeling of Phthalates

| Environmental Process | Key Parameter | Role of Di-n-heptyl Phthalate-d4 in Refinement |

| Biodegradation | Biodegradation rate constant | Accurate measurement of degradation rates in controlled experiments. |

| Photodegradation | Photodegradation half-life | Precise determination of photolytic decay under specific light conditions. |

| Adsorption | Soil-water partition coefficient (Kd) | Tracer for determining adsorption and desorption characteristics in soil and sediment. |

| Bioaccumulation | Bioconcentration Factor (BCF) | Tool for studying uptake, metabolism, and elimination kinetics in organisms. mst.dk |

Contribution to Comprehensive Phthalate Risk Assessment Frameworks

Comprehensive risk assessment of phthalates is essential for establishing regulations and guidelines to protect human health and the environment. The accuracy of these risk assessments is highly dependent on the quality of the exposure and toxicity data. Di-n-heptyl phthalate-d4, by enabling highly accurate and precise analytical measurements, makes a significant contribution to strengthening the scientific basis of phthalate risk assessment frameworks. epa.gov

The use of Di-n-heptyl phthalate-d4 and other deuterated standards improves the quality of data in several key areas of risk assessment:

Exposure Assessment: Accurate quantification of phthalates in various environmental media (air, water, soil, dust) and in human biological samples (urine, blood) is fundamental to estimating human exposure levels. nih.govoup.com The precision afforded by isotope dilution methods reduces uncertainty in exposure estimates, leading to more reliable risk characterizations. nih.govnist.gov

Toxicokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of phthalates in the body is crucial for toxicology studies. Deuterated standards are instrumental in pharmacokinetic studies that track the fate of phthalates and their metabolites in biological systems. cdc.gov

Epidemiological Studies: Large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), rely on accurate analytical methods to measure phthalate metabolite levels in the population. sgsaxys.com These data are then used in epidemiological studies to investigate potential associations between phthalate exposure and adverse health outcomes. The use of isotope dilution mass spectrometry ensures the high quality of this data. sgsaxys.com

Cumulative Risk Assessment: Humans are exposed to a mixture of different phthalates. There is growing interest in assessing the cumulative risk from exposure to multiple phthalates that may have similar toxic effects. iyte.edu.tr Accurate measurement of individual phthalates, facilitated by the use of specific deuterated internal standards, is a prerequisite for conducting such cumulative risk assessments.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) rely on high-quality scientific data to inform their risk assessments and subsequent regulatory decisions on phthalates. epa.govnih.gov The continued use and development of analytical methods incorporating Di-n-heptyl phthalate-d4 will play a vital role in refining these risk assessment frameworks and ensuring they are based on the most accurate scientific evidence available.

Q & A

Q. What are the critical physicochemical properties of Di-n-heptyl Phthalate-d4, and how do they influence experimental design?

Di-n-heptyl Phthalate-d4 (CAS 358731-41-6) is a deuterated analog used as an internal standard for quantitative analysis. Key properties include:

- Molecular formula : C22H30D4O4 (MW: 362.51) .

- Physical state : Liquid at room temperature, with a boiling point of 194–196°C .

- Stability : Stable under recommended storage conditions (room temperature, inert atmosphere) but incompatible with strong oxidizers .

- Hazard profile : Classified for skin/eye irritation (GHS Category 2/2A) and reproductive toxicity (Category 2) . Methodological Note: Use inert solvent systems (e.g., methanol) for dissolution, and avoid high-temperature workflows (>200°C) to prevent degradation. Always validate purity via GC-MS or LC-HRMS before use .

Q. How is Di-n-heptyl Phthalate-d4 synthesized, and what are the yield optimization strategies?

While direct synthesis protocols for Di-n-heptyl Phthalate-d4 are not explicitly detailed, analogous methods for deuterated phthalates involve:

- Deuterium incorporation : Starting with deuterated precursors (e.g., o-xylene-d10) followed by oxidation, chlorination, and esterification with n-heptanol-d15 .

- Optimization : Reaction temperature (60–80°C), catalyst selection (e.g., sulfuric acid for esterification), and solvent purity (anhydrous conditions) significantly impact yields. For example, Diphenyl Phthalate-d4 synthesis achieved 75.2% yield via stepwise optimization . Validation: Confirm deuterium incorporation (>98% isotopic purity) using NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for quantifying Di-n-heptyl Phthalate-d4 in environmental matrices?

- GC-MS/SIM : Use selected ion monitoring (SIM) with m/z 362 (quantifier ion) and 363 (qualifier ion). Deuterated analogs reduce matrix interference by shifting retention times slightly compared to non-deuterated forms .

- LC-HRMS : Employ ESI-negative mode with exact mass measurement (e.g., m/z 362.2082 ± 2 ppm) for high specificity in complex samples .

- Internal standards : Co-inject with a secondary deuterated standard (e.g., Di-n-butyl Phthalate-d4) to correct for instrument variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling points) for Di-n-heptyl Phthalate-d4?

Conflicting data (e.g., boiling points ranging from 194°C to 213°C ) arise from differences in measurement conditions (pressure, purity). To reconcile:

Q. What strategies mitigate co-elution issues when analyzing Di-n-heptyl Phthalate-d4 alongside structurally similar phthalates?

Co-elution with branched isomers (e.g., Di-iso-heptyl Phthalate) is common. Solutions include:

- Chromatographic optimization : Use a DB-5MS capillary column (30 m × 0.25 mm) with a slow temperature ramp (3°C/min from 100°C to 280°C) .

- Advanced detectors : HRMS with resolving power >50,000 (e.g., Orbitrap) to distinguish isotopic patterns .

- Spectral deconvolution : Software tools (e.g., AMDIS) to isolate target ion fragments .

Q. How does the stability of Di-n-heptyl Phthalate-d4 vary under long-term storage, and what protocols ensure integrity?

- Storage conditions : Store in amber glass vials at −20°C under argon to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Stability testing : Perform quarterly QC checks via GC-MS to detect degradation products (e.g., phthalic acid-d4). Degradation rates increase at >25°C or in acidic/basic media .

Q. What are the implications of using Di-n-heptyl Phthalate-d4 in cross-disciplinary studies (e.g., toxicology vs. environmental science)?

- Toxicology : Its reproductive toxicity (GHS Category 2) necessitates strict exposure controls (e.g., fume hoods, PPE) during in vivo studies .

- Environmental science : Use isotope dilution mass spectrometry (IDMS) to track environmental partitioning (e.g., adsorption to microplastics) with minimal matrix effects .

Methodological Challenges and Solutions

Q. How can researchers address low recovery rates of Di-n-heptyl Phthalate-d4 in solid-phase extraction (SPE) workflows?

- Cartridge selection : Use C18-modified silica with 10% acetone in hexane for elution, optimizing for non-polar interactions .

- Matrix cleanup : Pre-treat samples with activated copper powder to remove sulfur compounds that co-extract with phthalates .

Q. What are the best practices for validating Di-n-heptyl Phthalate-d4 as an internal standard in regulatory-compliant assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。